1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline
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Overview
Description
The compound is a derivative of 4-Fluorobenzoyl chloride , which is used in the synthesis of polyphenylene ether and thioether ketones . It’s also used in the synthesis of fluorinated poly (aryl ether ketone)s containing 1,4-naphthalene moieties .
Synthesis Analysis
The synthesis of related compounds often involves reactions with various nucleophiles, such as amines, alcohols, and thiols . For example, 4-Fluorobenzoic acid can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate .Molecular Structure Analysis
The molecular structure of related compounds like 4-Fluorobenzoic acid consists of a benzene ring with a fluorine atom and a carboxylic acid group attached .Chemical Reactions Analysis
4-Fluorobenzoic acid, a related compound, is a synthetic intermediate and has been observed to form by the aerobic biotransformation of 4-fluorocinnamic acid .Physical and Chemical Properties Analysis
4-Fluorobenzoic acid, a related compound, is a colorless solid with a density of 1.479 g/cm³, a melting point of 184 °C, and a boiling point of 253.687 °C at 760 mmHg .Scientific Research Applications
Oxidation and Antioxidant Applications
Research has explored the oxidation products and mechanisms of similar compounds to 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline, such as ethoxyquin and its derivatives. These studies have revealed significant insights into the oxidation processes and the formation of various oxidized products, which are relevant in understanding the antioxidant properties and mechanisms of these compounds in different environments, including stabilized polymers (Taimr, Prusíková, & Pospíšil, 1991).
Synthesis and Crystallographic Studies
Several studies have focused on the synthesis of related dihydroquinoline derivatives and their crystal structures. These works are crucial for understanding the molecular configuration and potential applications of these compounds in various fields, such as materials science and drug development (Fotie et al., 2014).
Photophysical Properties
The primary photochemical and photophysical processes of dihydroquinolines, including their derivatives, have been a subject of interest. Studies in this area have contributed to a better understanding of the photodissociation and fluorescence properties of these compounds, which could have implications in fields like photochemistry and material sciences (Malkin, Pirogov, & Kuzmin, 1984).
Supramolecular Chemistry
Research has also been conducted on the synthesis and crystal structures of related compounds like fluorobenzoates. These studies have significant implications in the field of supramolecular chemistry, particularly in understanding the structural aspects and interactions such as hydrogen bonding and halogen bonding, which are key in the formation of complex molecular architectures (Moreno-Fuquen et al., 2017).
Anticancer Research
Some derivatives of dihydroquinoline have been explored for their potential in anticancer applications. These studies have led to the synthesis of compounds that show activity against cancer cells, indicating the potential of these derivatives in the development of new anticancer drugs (Xiong et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-fluorophenyl)-(2,2,4-trimethylquinolin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-13-12-19(2,3)21(17-7-5-4-6-16(13)17)18(22)14-8-10-15(20)11-9-14/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKLRCQHKEHNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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